Antibacterial MIC Potency: 5-Nitro-4-phenyl vs. Metronidazole (Direct Head-to-Head)
Under anaerobic conditions, the minimal inhibitory concentration (MIC) of 1-methyl-4-phenyl-5-nitroimidazole (designated compound 4) was compared against metronidazole across multiple metronidazole-sensitive and -resistant bacterial strains. The 5-nitroimidazole 4 was found to be up to approximately 20 times more potent than metronidazole [1]. Additionally, in stationary-phase E. coli SR58 viability assays, 0.1 mM of compound 4 produced approximately the same bactericidal effect as 0.6 mM metronidazole, representing an approximately 6-fold molar potency advantage [1].
| Evidence Dimension | Antibacterial potency (MIC and bactericidal activity) |
|---|---|
| Target Compound Data | MIC up to ~20× more potent than metronidazole; 0.1 mM achieves equivalent killing to 0.6 mM metronidazole |
| Comparator Or Baseline | Metronidazole (1.0× baseline potency; 0.6 mM reference concentration) |
| Quantified Difference | Up to ~20-fold MIC advantage; ~6-fold molar potency advantage in viability assays |
| Conditions | Anaerobic conditions; E. coli SR58 (RecA⁻UvrB⁻) stationary-phase cultures at 5 × 10⁸ cfu/mL in BHI broth; 37°C |
Why This Matters
For researchers designing antibacterial screening cascades, the 6–20-fold potency differential means compound 4 can serve as a more sensitive probe for nitroreductase-dependent activation than metronidazole, or as a higher-potency reference standard in nitroimidazole SAR studies.
- [1] Ehlhardt WJ, Beaulieu BB Jr, Goldman P. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. J Med Chem. 1988 Feb;31(2):323-9. doi:10.1021/jm00397a009. PMID: 3339605. View Source
